4-Bromo-2-(1H-pyrazol-3-yl)phenol
Overview
Description
"4-Bromo-2-(1H-pyrazol-3-yl)phenol" is a chemical compound of interest in various fields of chemistry and material science due to its unique molecular structure and potential for forming complex structures. Its synthesis, molecular structure, chemical reactions, properties, and analyses are key areas of study to understand its characteristics and potential applications.
Synthesis Analysis
The synthesis of compounds similar to "4-Bromo-2-(1H-pyrazol-3-yl)phenol" involves complex reactions under specific conditions. For instance, the synthesis of related compounds includes reactions of bromosalicylaldehyde with different amines or nitro compounds, indicating a versatile approach to modifying the pyrazolyl moiety and introducing different functional groups (Sun Ducheng, 2012; Thirupaiah Bade & R. R. Vedula, 2015).
Molecular Structure Analysis
Molecular structure analysis of compounds akin to "4-Bromo-2-(1H-pyrazol-3-yl)phenol" reveals optimized geometry, vibrational spectra, and fundamental vibrations based on DFT calculations. These studies provide insights into the bond lengths, angles, and intramolecular charge transfer, enhancing understanding of the compound's stability and reactivity (A. Viji et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of "4-Bromo-2-(1H-pyrazol-3-yl)phenol" derivatives involves various reactions, including cyclization and Schiff base formation, which are pivotal for generating a wide range of molecular structures with potential biological and chemical applications. These reactions underline the compound's versatility in forming complex structures and interacting with different reagents (S. G. Jagadhani et al., 2015).
Physical Properties Analysis
The physical properties of similar compounds, such as their crystal structure and hydrogen bonding patterns, have been thoroughly investigated. These studies highlight the importance of intermolecular interactions in determining the stability and solid-state arrangement of these compounds, which is crucial for their application in materials science and drug design (K. Ouari, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and conditions, highlight the compound's potential for further functionalization and application in various fields. The synthesis and characterization of related compounds have provided a foundation for understanding the chemical behavior and potential applications of "4-Bromo-2-(1H-pyrazol-3-yl)phenol" derivatives in areas such as catalysis, material science, and bioactive molecules (A. Tavman, 2006).
Scientific Research Applications
Crystallography
- Summary of the application : The compound “4-Bromo-2-(1H-pyrazol-3-yl)phenol” has been used in the field of crystallography to study its crystal structure .
- Methods of application : The single crystals suitable for the X-ray diffraction experiment were obtained by recrystallization from methanol .
- Results or outcomes : The crystal structure of the compound was determined. The asymmetric unit of the title crystal structure is shown in the figure .
Pharmacology
- Summary of the application : Pyrazole derivatives, including “4-Bromo-2-(1H-pyrazol-3-yl)phenol”, have been studied for their inhibitory activity against the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus .
- Methods of application : The testing method was carried out according to the disc diffusion method .
- Results or outcomes : Some compounds have shown inhibitory effects against the growth of E. coli. A small number of compounds have shown inhibitory effects against the growth of Klebsiella–Enterobacter spp. but did not show inhibitory effects on Staphylococcus aureus compared to amoxicillin as a standard .
Synthesis of 1,4′-bipyrazoles
Safety And Hazards
4-Bromo-2-(1H-pyrazol-3-yl)phenol is classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .
properties
IUPAC Name |
4-bromo-2-(1H-pyrazol-5-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-6-1-2-9(13)7(5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIKRSVKWZRJOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC=NN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425276 | |
Record name | 4-Bromo-2-(1H-pyrazol-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(1H-pyrazol-3-yl)phenol | |
CAS RN |
99067-15-9 | |
Record name | 4-Bromo-2-(1H-pyrazol-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-(1H-pyrazol-3-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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